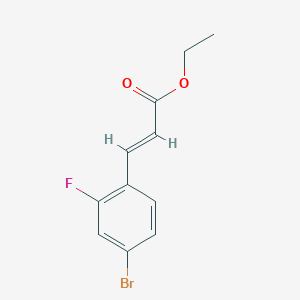

Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate

Description

Chemical Classification and Nomenclature

This compound belongs to the cinnamate ester family, distinguished by its acrylic acid-derived ester group ($$ \text{RCOOR}' $$) and halogenated aromatic ring. The IUPAC name reflects its stereochemistry ($$ E $$-configuration), substituent positions (4-bromo-2-fluoro), and ethyl ester functionality. Its SMILES notation ($$ \text{CCOC(=O)/C=C/C1=CC=C(C=C1F)Br} $$) and InChIKey ($$ \text{IOEPXDFITGTNSL-GQCTYLIASA-N} $$) provide unambiguous structural identification.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{11}\text{H}{10}\text{BrFO}_2 $$ |

| Molar Mass | 273.10 g/mol |

| Boiling Point | 320.8±27.0 °C at 760 mmHg |

| Density | 1.5±0.1 g/cm³ |

| LogP | 3.78 |

Position within Cinnamate Ester Family

Cinnamate esters, derived from cinnamic acid ($$ \text{C}6\text{H}5\text{CH=CHCOOH} $$), are widely utilized in fragrances, UV filters, and pharmaceuticals. This compound differentiates itself through halogenation at the para-bromo and meta-fluoro positions, which enhance electronic polarization and steric effects compared to non-halogenated analogs like methyl cinnamate. These modifications increase its electrophilicity, making it more reactive in cross-coupling and cycloaddition reactions.

Table 2: Comparative Analysis of Cinnamate Esters

Structural Significance and Research Context

The $$ E $$-configuration of the α,β-unsaturated ester is critical for conjugation, enabling charge delocalization that stabilizes transition states in nucleophilic additions. The electron-withdrawing bromo and fluoro groups further polarize the double bond, facilitating Michael additions and Diels-Alder reactions. Studies on analogous halogenated cinnamates demonstrate that bromine enhances intermolecular halogen bonding, while fluorine improves metabolic stability in drug candidates.

In catalytic applications, this compound participates in Wittig reactions under visible light irradiation, as demonstrated in photocatalytic systems using porous graphitic carbon nitride. Its structural rigidity also makes it a candidate for liquid crystal precursors, where halogen substituents modulate mesophase behavior.

Historical Development of Halogenated Cinnamates

Halogenated cinnamates emerged in the mid-20th century, with early patents like US3396193A (1965) highlighting the anti-inflammatory properties of cis-chloro-cinnamic acids. The 2010s saw advances in regioselective halogenation techniques, such as the copper-catalyzed C–H activation method described in CN110305018A (2019), which enabled cost-effective synthesis of 3-bromo-2-fluoronitrobenzene precursors. This compound itself gained prominence post-2020 as a building block for kinase inhibitors and fluorescent probes, leveraging its balanced lipophilicity ($$ \text{LogP} = 3.78 $$) and synthetic versatility.

Table 3: Milestones in Halogenated Cinnamate Synthesis

Properties

IUPAC Name |

ethyl (E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrFO2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3-7H,2H2,1H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOEPXDFITGTNSL-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

The synthesis of Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate generally follows established organic methodologies for constructing α,β-unsaturated esters with substituted aromatic rings. The most widely reported and efficient route is the Knoevenagel condensation, starting from 4-bromo-2-fluorobenzaldehyde.

Knoevenagel Condensation Approach

Overview:

The Knoevenagel condensation is a base-catalyzed reaction between an aldehyde and an active methylene compound (such as ethyl cyanoacetate or ethyl acetoacetate), followed by decarboxylation or hydrolysis as needed. For this compound, the reaction typically involves 4-bromo-2-fluorobenzaldehyde and ethyl cyanoacetate or ethyl acetoacetate, with subsequent steps to yield the target ester.

Stepwise Procedure

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1 | 4-bromo-2-fluorobenzaldehyde, ethyl cyanoacetate, base (e.g., piperidine or ammonium acetate), ethanol solvent | Formation of α,β-unsaturated intermediate via condensation |

| 2 | Acidic or basic hydrolysis, followed by esterification (if required) | Conversion to ethyl ester form |

| 3 | Purification by recrystallization or chromatography | Isolation of pure product |

Typical Reaction Scheme

$$

\text{4-bromo-2-fluorobenzaldehyde} + \text{ethyl cyanoacetate} \xrightarrow{\text{base, ethanol}} \text{this compound}

$$

Reaction Notes

- The reaction is generally performed at room temperature or with gentle heating (40–60°C).

- The base catalyst (e.g., piperidine) is used in catalytic amounts.

- Ethanol is a common solvent, but other polar solvents may be used.

- The E-configuration is favored due to steric and electronic effects.

Wittig Olefination Approach

Overview:

The Wittig reaction can be employed to form the carbon–carbon double bond of the α,β-unsaturated ester. This involves reacting a phosphonium ylide (derived from ethyl bromoacetate) with 4-bromo-2-fluorobenzaldehyde.

Stepwise Procedure

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1 | Ethyl bromoacetate, triphenylphosphine, base (e.g., NaH), THF | Generation of phosphonium ylide |

| 2 | 4-bromo-2-fluorobenzaldehyde, ylide, THF, 0°C to room temperature | Olefination to form the α,β-unsaturated ester |

| 3 | Purification (chromatography) | Isolation of pure product |

Reaction Notes

- The Wittig method allows for control over the E/Z selectivity, with the E-isomer generally favored under standard conditions.

- The reaction is moisture-sensitive and typically performed under inert atmosphere.

Optimization and Industrial Considerations

- Solvent Choice: Ethanol and tetrahydrofuran are commonly used, but greener solvents are being explored.

- Reaction Monitoring: Thin-layer chromatography and NMR are used to monitor conversion and isomeric purity.

- Yield Optimization: Reaction temperature, base selection, and reagent stoichiometry are optimized to maximize yield and minimize byproducts.

- Scale-Up: Continuous flow reactors can be employed for industrial-scale synthesis, improving safety and efficiency.

Data Table: Typical Yields and Conditions

| Method | Starting Materials | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|---|

| Knoevenagel Condensation | 4-bromo-2-fluorobenzaldehyde, ethyl cyanoacetate | Piperidine | Ethanol | 40–60 | 2–6 | 70–90 |

| Wittig Olefination | 4-bromo-2-fluorobenzaldehyde, ethyl bromoacetate | NaH, Ph3P | THF | 0–25 | 4–8 | 60–85 |

Research Findings and Notes

- The Knoevenagel condensation is regarded as the most straightforward and high-yielding method for laboratory-scale synthesis.

- The E-isomer is predominantly formed due to thermodynamic stability.

- The presence of both bromine and fluorine substituents enhances the reactivity of the aromatic aldehyde, facilitating condensation reactions.

- Industrial processes focus on solvent recovery and minimizing waste, with continuous flow techniques showing promise for scale-up.

- Purity is typically confirmed by NMR, IR, and mass spectrometry.

Chemical Reactions Analysis

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions

Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate serves as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitution and reduction, makes it a valuable building block in organic synthesis. The presence of halogen substituents enhances its reactivity, allowing for the formation of diverse derivatives that can be further utilized in synthetic pathways .

Reactions Involving this compound:

- Nucleophilic Substitution: The bromo and fluoro groups can engage in nucleophilic substitution reactions, leading to the formation of substituted phenyl derivatives.

- Reduction Reactions: The ester functionality can be reduced to yield corresponding alcohols using reagents like lithium aluminum hydride.

- Oxidation Reactions: Oxidation can convert the ester into carboxylic acids, expanding its utility in synthetic chemistry.

Medicinal Chemistry

Potential Pharmaceutical Applications

The compound's unique structural characteristics make it a candidate for drug development. Its halogen substituents can improve binding affinity and selectivity towards biological targets, potentially leading to therapeutic effects. Research indicates that compounds with similar structures have shown promise as enzyme inhibitors or receptor modulators, which could be beneficial in treating various diseases .

Case Studies:

- Enzyme Inhibition: Investigations into related compounds have demonstrated their ability to inhibit specific enzymes involved in metabolic pathways, suggesting that this compound may exhibit similar properties.

- Receptor Modulation: The compound could act on particular receptors, influencing cellular signaling pathways and offering avenues for therapeutic intervention .

Material Science

Application in Advanced Materials

In material science, this compound can be utilized in the synthesis of polymers and other advanced materials. Its unique chemical structure allows it to act as a monomer or cross-linking agent in polymerization reactions, potentially leading to materials with tailored properties for specific applications .

Mechanism of Action

The mechanism of action for compounds derived from Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate typically involves binding to specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate biological pathways, influencing cellular processes. Molecular docking studies often reveal the precise binding interactions and pathways affected.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The position and type of substituents on the phenyl ring significantly influence the compound’s physical, chemical, and biological properties. Below is a comparative analysis with key analogs:

Table 1: Substituent Effects on Key Properties

Key Observations :

- Halogen Position : Swapping bromine and fluorine positions (e.g., 4-bromo-2-fluoro vs. 2-bromo-4-fluoro) alters electronic distribution, affecting dipole moments and intermolecular interactions in crystal lattices .

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in increases electrophilicity of the α,β-unsaturated ester, making it more reactive in Michael additions compared to the target compound.

- Hydroxy Groups : Hydroxyl substituents (e.g., ) enhance solubility in polar solvents and enable hydrogen bonding, crucial for protein interactions like HSA binding .

Functional Group Modifications

Replacing the ester group or modifying the double bond’s electronic environment impacts reactivity and applications:

Table 2: Functional Group Comparisons

Key Observations :

- Cyano Group: The cyano substituent in increases electron-withdrawing effects, stabilizing the enolate intermediate in nucleophilic reactions.

- Ketone vs. Ester : The ketone in lacks the ester’s hydrolytic stability but participates in hydrogen bonding, influencing biological target engagement.

- Heterocyclic Analogs : Pyridine-containing derivatives (e.g., ) introduce nitrogen-based hydrogen bonding and π-stacking capabilities, broadening medicinal chemistry applications.

Crystallographic and Conformational Analysis

- Syn-Periplanar Conformation: Ethyl (2E)-2-cyano-3-(4-methylphenyl)acrylate adopts a syn-periplanar conformation (C4–C8–C9–C10 torsion angle: 3.2°) , which maximizes conjugation and stabilizes the planar structure. Similar analysis for the target compound is pending but expected to follow trends in α,β-unsaturated esters.

- Supramolecular Arrangements: Ethyl-(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-prop-2-enoate (EHD) forms hydrogen-bonded dimers in the crystal lattice via phenolic -OH groups . In contrast, halogenated analogs like the target compound likely rely on halogen···π and van der Waals interactions for crystal packing.

Biological Activity

Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with structurally similar compounds.

This compound has a molecular formula of C₁₁H₉BrF O₂ and a molecular weight of approximately 273.1 g/mol. The compound features a prop-2-enoate moiety attached to a 4-bromo-2-fluorophenyl group, which contributes to its unique reactivity and potential bioactivity. Its CAS number is 581778-88-3, making it identifiable in chemical databases.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The bromo and fluoro substitutions may enhance binding affinity to specific enzymes, inhibiting their activity.

- Receptor Modulation : Interaction with cellular receptors could lead to modulation of signaling pathways, influencing various cellular processes.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, likely through disruption of microbial cell function.

Antimicrobial Properties

Research indicates that compounds with structural similarities often exhibit significant antimicrobial activity. This compound has been investigated for its potential against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate antibacterial | |

| Escherichia coli | Limited effectiveness | |

| Candida albicans | Potential antifungal |

In vitro studies have shown that this compound can inhibit the growth of certain Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents.

Case Studies and Research Findings

- Study on Antibacterial Activity : A study evaluated the compound's effect on Staphylococcus aureus, revealing minimum inhibitory concentrations (MICs) that indicate moderate activity compared to standard antibiotics like ciprofloxacin. The action mechanism was linked to protein synthesis inhibition and disruption of nucleic acid production .

- Antifungal Activity Assessment : Another investigation focused on Candida albicans, where this compound demonstrated promising results in inhibiting biofilm formation, a critical factor in fungal infections.

Comparative Analysis with Similar Compounds

The unique substitutions in this compound differentiate it from structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 3-(4-bromophenyl)propanoate | C₁₁H₉BrO₂ | Lacks fluorine; simpler structure |

| Ethyl 3-(4-chlorophenyl)propanoate | C₁₁H₉ClO₂ | Contains chlorine instead of bromine and fluorine |

| Ethyl 3-(4-nitrophenyl)propanoate | C₁₁H₉NO₂ | Contains a nitro group, affecting reactivity |

The presence of both bromine and fluorine in this compound may enhance its reactivity and biological activity compared to these similar compounds.

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate, and how is stereochemical purity ensured?

The compound is typically synthesized via Claisen-Schmidt condensation between a substituted benzaldehyde (e.g., 4-bromo-2-fluorobenzaldehyde) and ethyl acetoacetate derivatives. For example, similar protocols involve base-catalyzed (KOH/ethanol) reactions at 0–50°C, with stirring for 2–3 hours to achieve high yields . To ensure E-configuration dominance, reaction conditions (e.g., solvent polarity, temperature) are optimized to favor kinetic control, and stereochemical validation is performed via (coupling constants for trans-vinylic protons) or X-ray crystallography .

Q. How can the crystal structure and hydrogen-bonding patterns of this compound be resolved?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Using programs like SHELXL (for refinement) and ORTEP-3 (for visualization), researchers can determine unit cell parameters, space group, and intermolecular interactions. For example, substituted cinnamates often adopt layered packing due to C–H···O/F interactions and π-π stacking, which stabilize the crystal lattice . Hydrogen-bonding networks can be analyzed via graph set analysis to classify motifs like or , critical for predicting solubility and melting points .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- and : Confirm regiochemistry (e.g., vinylic proton splitting patterns) and substituent effects (e.g., deshielding of aromatic protons due to electron-withdrawing Br/F groups) .

- IR spectroscopy: Identify carbonyl stretches () and C=C stretches () .

- High-resolution mass spectrometry (HRMS): Validate molecular weight and fragmentation pathways (e.g., loss of ethoxy group at ) .

Advanced Research Questions

Q. How do electronic effects of the 4-bromo-2-fluorophenyl group influence reactivity in cross-coupling reactions?

The ortho-fluorine and para-bromine substituents create a polarized aryl ring, enhancing electrophilicity at the bromine site for Suzuki-Miyaura couplings (e.g., with aryl boronic acids). Computational studies (DFT) reveal reduced electron density at the para position, facilitating oxidative addition with Pd catalysts. The fluorine’s inductive effect also stabilizes transition states in nucleophilic aromatic substitutions .

Q. What computational methods are suitable for modeling the compound’s electronic properties and reaction pathways?

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the LUMO of the α,β-unsaturated ester is localized on the carbonyl group, directing Michael additions .

- Molecular docking: Assess interactions with biological targets (e.g., enzymes) by simulating binding affinities and steric compatibility .

Q. How does the compound’s solid-state packing affect its physicochemical stability?

Hirshfeld surface analysis can map intermolecular contacts (e.g., Br···H, F···H) contributing to lattice energy. Compounds with tight packing (e.g., layered π-stacking) exhibit higher melting points and lower hygroscopicity. Stability under thermal stress is assessed via TGA-DSC , revealing decomposition thresholds (e.g., ester group cleavage >200°C) .

Q. What strategies mitigate degradation during storage or experimental handling?

- Light-sensitive degradation: Store in amber vials under inert gas (N/Ar) to prevent photooxidation of the α,β-unsaturated system.

- Hydrolytic stability: Avoid protic solvents (e.g., HO, MeOH) and acidic/basic conditions that promote ester hydrolysis. Anhydrous DMSO or THF are preferred for long-term solutions .

Methodological Guidance

- Contradictory crystallographic data: If refinement in SHELXL yields high R-factors (>5%), re-examine data for twinning or disorder using the PLATON toolkit. For ambiguous hydrogen-bond assignments, compare experimental IR frequencies with computed (DFT) vibrational spectra .

- Stereochemical inconsistencies: Cross-validate NMR-derived coupling constants with SCXRD or NOESY (for Z/E mixtures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.